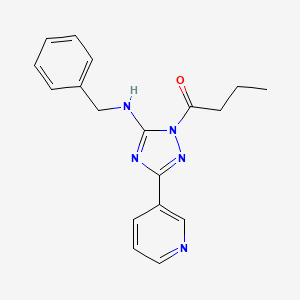![molecular formula C20H20ClN3O3 B4233021 2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B4233021.png)
2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide
説明
2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide, also known as CP-122,288, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-122,288 is a piperazine derivative that has been synthesized through a multistep process involving the reaction of 3-chlorobenzoyl chloride with piperazine, followed by the addition of 2-methylphenylacetic acid. In
作用機序
The mechanism of action of 2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. By blocking dopamine D2 receptors, 2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide reduces the activity of dopamine in the brain, which is believed to be responsible for its antipsychotic effects. By activating serotonin 5-HT1A receptors, 2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide increases the activity of serotonin in the brain, which is believed to be responsible for its anxiolytic effects.
Biochemical and Physiological Effects:
2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide has been shown to have significant biochemical and physiological effects in animal models. It has been shown to reduce the activity of dopamine in the brain, which is believed to be responsible for its antipsychotic effects. 2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide has also been shown to increase the activity of serotonin in the brain, which is believed to be responsible for its anxiolytic effects. Additionally, 2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide has been shown to increase dopamine release in the brain, which is believed to be responsible for its potential applications in the treatment of Parkinson's disease.
実験室実験の利点と制限
2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be synthesized in high purity and high yield, making it suitable for large-scale synthesis. 2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide has also been shown to have significant antipsychotic and anxiolytic effects in animal models, making it a promising candidate for further research. However, 2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide also has some limitations for lab experiments. It has a relatively short half-life, which may limit its therapeutic applications. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects.
将来の方向性
There are several future directions for research on 2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide. One direction is to further explore its potential applications in the treatment of schizophrenia and anxiety disorders. Another direction is to investigate its potential applications in the treatment of Parkinson's disease. Additionally, further research is needed to optimize its therapeutic effects and to understand its mechanism of action more fully. Finally, research is needed to investigate the potential side effects of 2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide and to develop strategies to minimize them.
科学的研究の応用
2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have significant antipsychotic and anxiolytic effects in animal models, making it a promising candidate for the treatment of schizophrenia and anxiety disorders. 2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide has also been shown to have potential applications in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, 2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
2-[1-(3-chlorobenzoyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-13-5-2-3-8-16(13)23-18(25)12-17-19(26)22-9-10-24(17)20(27)14-6-4-7-15(21)11-14/h2-8,11,17H,9-10,12H2,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVIMDOZWBTGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)NCCN2C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-isobutyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4232946.png)
![5-chloro-1-(2-chlorobenzyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4232954.png)


![N-1-adamantyl-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4232972.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4232991.png)
![5-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B4232998.png)
![{[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid](/img/structure/B4233006.png)
![N-{[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide](/img/structure/B4233014.png)
![2-(4-chlorophenoxy)-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B4233024.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-chlorobenzamide](/img/structure/B4233027.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-phenylbutanamide](/img/structure/B4233031.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4233039.png)
amino]-4-methoxybenzenesulfonamide](/img/structure/B4233041.png)